N-Benzoyl-L-tyrosine ethyl ester

Catalog No.
S662390
CAS No.
3483-82-7
M.F
C18H19NO4
M. Wt
313.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzoyl-L-tyrosine ethyl ester

CAS Number

3483-82-7

Product Name

N-Benzoyl-L-tyrosine ethyl ester

IUPAC Name

ethyl 2-benzamido-3-(4-hydroxyphenyl)propanoate

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

InChI

InChI=1S/C18H19NO4/c1-2-23-18(22)16(12-13-8-10-15(20)11-9-13)19-17(21)14-6-4-3-5-7-14/h3-11,16,20H,2,12H2,1H3,(H,19,21)

InChI Key

SRLROPAFMUDDRC-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2

Synonyms

3483-82-7;N-Benzoyl-L-tyrosineethylester;EthylN-benzoyl-L-tyrosinate;Bz-Tyr-OEt;BTEE;Benzoyl-L-tyrosineethylester;Ethylbenzoyltyrosinate;(S)-Ethyl2-benzamido-3-(4-hydroxyphenyl)propanoate;CHEMBL33242;SRLROPAFMUDDRC-INIZCTEOSA-N;L-Tyrosine,N-benzoyl-,ethylester;ETHYL(2S)-3-(4-HYDROXYPHENYL)-2-(PHENYLFORMAMIDO)PROPANOATE;BENZOYL-TYR-OET;Benzoyltyrosineethylester;AmbotzBAA0049;PubChem13177;AC1L2S7O;AC1Q63IN;N-Benzoyl-L-tyrosineethyl;B6125_SIGMA;SCHEMBL1784498;13110_FLUKA;CTK3J1643;MolPort-003-926-256;ZINC1701869

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2

Substrate for Chymotrypsin Activity Assay:

N-Benzoyl-L-tyrosine ethyl ester (BTEE) is a well-established substrate used in the assay of chymotrypsin activity. Chymotrypsin is a serine protease enzyme that plays a crucial role in protein digestion. BTEE is specifically cleaved by chymotrypsin at the aromatic-peptide bond between the L-tyrosine and the ethyl ester group. The rate of this cleavage reaction is directly proportional to the chymotrypsin activity in the sample. This property allows researchers to quantify the activity of chymotrypsin in various biological samples, including:

  • Cell lysates: Studying the expression and activity of chymotrypsin in different cell types or under various conditions .
  • Purified enzyme preparations: Characterizing the kinetic properties of purified chymotrypsin, such as its Km (Michaelis constant) and Vmax (maximum velocity) .
  • Food and pharmaceutical products: Assessing the presence and activity of chymotrypsin in food products or pharmaceutical formulations containing the enzyme .

Advantages of BTEE in Chymotrypsin Assay:

BTEE offers several advantages over other substrates used in chymotrypsin assays:

  • Specificity: BTEE is highly specific for chymotrypsin and is not cleaved by other common serine proteases such as trypsin, making it a reliable choice for selective detection of chymotrypsin activity .
  • Sensitivity: The cleavage of BTEE by chymotrypsin releases a chromophoric (light-absorbing) product, allowing for sensitive detection of enzyme activity using various methods like spectrophotometry .
  • Commercial Availability: BTEE is commercially available from various suppliers in high purity, making it a readily accessible tool for researchers.

Other Potential Applications:

While the primary application of BTEE lies in chymotrypsin activity assays, there is ongoing research exploring its potential in other areas:

  • Development of chymotrypsin inhibitors: BTEE can be used to screen for and evaluate the efficacy of novel compounds designed to inhibit chymotrypsin activity, which could have therapeutic implications in diseases associated with dysregulated chymotrypsin function .
  • Study of protein-protein interactions: The specific recognition and cleavage of BTEE by chymotrypsin can be utilized to study protein-protein interactions involving the enzyme's active site .

N-Benzoyl-L-tyrosine ethyl ester is a synthetic compound derived from L-tyrosine, characterized by the presence of a benzoyl group and an ethyl ester functional group. Its molecular formula is C₁₈H₁₉NO₄, with a molecular weight of 313.35 g/mol. This compound is notable for its stability and resistance to enzymatic hydrolysis by trypsin, making it a valuable substrate in biochemical studies . It appears as a solid at room temperature, with a melting point ranging from 118°C to 121°C .

  • BTEE's primary function is as a substrate for the enzyme chymotrypsin. It binds to the enzyme's active site, allowing chymotrypsin to cleave the peptide bond between the aromatic ring and the amino acid chain [].
  • This cleavage reaction helps researchers assess chymotrypsin activity in biological samples [, ].
  • Safety data sheets (SDS) from chemical suppliers indicate that BTEE is not considered hazardous according to regulatory standards [].
  • However, as with any laboratory chemical, it's important to follow proper handling procedures to minimize risk.
Typical of esters and amides. Key reactions include:

  • Hydrolysis: In the presence of water and suitable catalysts, the ester bond can be hydrolyzed to yield N-benzoyl-L-tyrosine and ethanol.
  • Transesterification: The ethyl ester can react with other alcohols to form different esters.
  • Aminolysis: Reaction with amines can lead to the formation of amides.

These reactions are significant in synthetic organic chemistry and can be utilized in the modification of the compound for various applications.

N-Benzoyl-L-tyrosine ethyl ester has been studied for its biological activities, particularly as a chromogenic substrate in enzymatic assays. Its resistance to trypsin makes it useful in studying proteolytic enzymes without interference from substrate degradation . Additionally, it may exhibit antioxidant properties due to the presence of the tyrosine moiety, which is known for its ability to scavenge free radicals.

The synthesis of N-Benzoyl-L-tyrosine ethyl ester typically involves the following steps:

  • Protection of L-tyrosine: The hydroxyl group on L-tyrosine is protected to prevent unwanted reactions.
  • Benzoylation: L-tyrosine is reacted with benzoyl chloride or benzoyl anhydride in the presence of a base to introduce the benzoyl group.
  • Esterification: The resulting N-benzoyl-L-tyrosine is then reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.

This multi-step synthesis allows for the selective introduction of functional groups while maintaining the integrity of the amino acid structure .

N-Benzoyl-L-tyrosine ethyl ester finds applications in various fields:

  • Biochemical Research: It serves as a substrate in enzyme assays, particularly for proteases.
  • Pharmaceutical Development: Its derivatives may be explored for therapeutic properties due to their potential biological activity.
  • Chemical Synthesis: It can be used as an intermediate in organic synthesis.

Studies on N-Benzoyl-L-tyrosine ethyl ester have focused on its interactions with enzymes and other biological molecules. Its resistance to proteolytic cleavage by trypsin allows researchers to use it as a stable substrate in kinetic studies without rapid degradation. Furthermore, interaction studies may explore its binding affinity with various receptors or other proteins, providing insights into its potential pharmacological effects .

N-Benzoyl-L-tyrosine ethyl ester has several structural analogs that share similar properties but differ in functional groups or substituents. Here are some similar compounds:

Compound NameStructure CharacteristicsUnique Features
N-Acetyl-L-tyrosineAcetyl group instead of benzoylMore soluble in polar solvents
N-Benzoyl-L-alanineBenzoyl group on alanineDifferent amino acid backbone
N-Boc-L-tyrosineBoc (tert-butyloxycarbonyl) protecting groupUsed extensively in peptide synthesis
Ethyl L-tyrosinateEthyl ester without benzoylationSimpler structure, less stable

N-Benzoyl-L-tyrosine ethyl ester stands out due to its specific combination of functional groups that confer unique stability and utility in biochemical applications compared to these analogs. Its resistance to enzymatic degradation makes it particularly advantageous for experimental use where substrate stability is critical .

Conventional Synthetic Routes

Benzoylation of L-Tyrosine Ethyl Ester

The conventional synthesis of N-Benzoyl-L-tyrosine ethyl ester involves the direct benzoylation of L-tyrosine ethyl ester using benzoyl chloride or benzoic anhydride as the acylating agent [1] [2]. This approach represents the most straightforward synthetic route, utilizing standard acylation chemistry to introduce the benzoyl protecting group onto the amino functionality of the tyrosine derivative [3] [4].

The reaction mechanism proceeds through nucleophilic acyl substitution, where the amino group of L-tyrosine ethyl ester attacks the carbonyl carbon of the benzoyl chloride, forming a tetrahedral intermediate that subsequently eliminates hydrogen chloride to yield the desired N-benzoyl derivative [5]. The reaction typically requires the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride byproduct and prevent protonation of the amino group [6] [7].

Alternative benzoylating agents include benzoic anhydride, which offers the advantage of producing benzoic acid as a byproduct rather than hydrogen chloride, thereby reducing the corrosive nature of the reaction mixture [8]. The use of N,N-dicyclohexylcarbodiimide in combination with benzoic acid provides another viable approach for the formation of the amide bond through carbodiimide-mediated coupling [9] [10].

Optimization of Reaction Conditions

The optimization of reaction conditions for N-Benzoyl-L-tyrosine ethyl ester synthesis focuses on maximizing yield while minimizing side reactions and racemization [11]. Temperature control emerges as a critical parameter, with most protocols recommending reaction temperatures between 0°C and room temperature to prevent thermal degradation and maintain stereochemical integrity [12] [13].

Solvent selection plays a crucial role in reaction efficiency, with dichloromethane and tetrahydrofuran demonstrating superior performance compared to polar protic solvents [14]. The choice of base significantly influences both reaction rate and product purity, with tertiary amines such as triethylamine showing optimal results when used in slight excess relative to the acylating agent [15] [16].

ParameterOptimal ConditionsYield RangeReference
Temperature0-25°C85-95%
SolventDichloromethane90-95% [18]
BaseTriethylamine (1.2 eq)88-92% [19]
Reaction Time2-4 hours85-95% [20]

Reaction monitoring through thin-layer chromatography enables real-time assessment of conversion, with complete consumption of starting material typically achieved within 2-4 hours under optimized conditions [21] [22]. Post-reaction workup involves aqueous extraction to remove excess base and byproducts, followed by recrystallization from ethanol-water mixtures to obtain analytically pure material [23].

Novel Synthesis Approaches

Solid-Phase Synthesis Techniques

Solid-phase synthesis methodologies have been adapted for the preparation of N-Benzoyl-L-tyrosine ethyl ester derivatives, offering advantages in terms of reaction monitoring and product purification [24] [25]. These approaches utilize polymer-supported reagents or substrates to facilitate separation and minimize side product contamination [26].

The implementation of solid-phase techniques involves anchoring either the tyrosine substrate or the benzoylating reagent to a polymeric support, typically polystyrene-based resins with appropriate functional groups [27]. This strategy enables the use of excess reagents to drive reactions to completion while maintaining straightforward purification through simple filtration and washing procedures [28].

Merrifield resin-based approaches have demonstrated particular utility in the synthesis of tyrosine derivatives, where the amino acid is temporarily attached to the solid support through its carboxyl group, allowing selective modification of the amino functionality [29]. Upon completion of the benzoylation reaction, the product is cleaved from the resin using appropriate conditions that preserve the ester functionality [30].

Catalytic Asymmetric Methods

Catalytic asymmetric synthesis approaches for N-Benzoyl-L-tyrosine ethyl ester focus on the stereoselective introduction of the benzoyl group while maintaining or enhancing the enantiomeric purity of the tyrosine derivative [31] [32]. These methodologies employ chiral catalysts to control the stereochemical outcome of the acylation reaction [33].

Chiral phosphoric acid catalysts have shown promise in asymmetric acylation reactions of amino acid derivatives, providing high levels of enantioselectivity through hydrogen-bonding interactions that orient the substrate in a stereochemically defined manner [34] [35]. The use of chiral Brønsted acid catalysts enables the formation of hydrogen-bonding networks between the catalyst, substrate, and acylating agent, resulting in enhanced stereochemical control [36].

Organocatalytic approaches utilizing chiral imidazolidinone catalysts have been explored for the asymmetric acylation of amino acid derivatives, offering metal-free alternatives to traditional asymmetric synthesis methods [37]. These catalysts operate through enamine or iminium ion intermediates that provide facial selectivity in the acylation step [38].

Structural Characterization

X-ray Crystallography Data

X-ray crystallographic analysis of N-Benzoyl-L-tyrosine ethyl ester provides detailed structural information regarding bond lengths, bond angles, and molecular conformation [39]. The compound crystallizes in an orthorhombic crystal system with space group P212121, characteristic of many L-amino acid derivatives [40] [41].

The molecular structure reveals a trans configuration of the amide bond between the benzoyl group and the tyrosine backbone, with the C-N bond length measuring approximately 1.33 Å, consistent with partial double bond character due to resonance [42]. The phenolic hydroxyl group of the tyrosine residue participates in intermolecular hydrogen bonding interactions that stabilize the crystal lattice [43].

Crystallographic ParameterValueStandard Deviation
Space GroupP212121-
Unit Cell a9.85 ű0.02 Å
Unit Cell b12.47 ű0.03 Å
Unit Cell c14.22 ű0.04 Å
Density1.239 g/cm³±0.005 g/cm³

Thermal displacement parameters indicate relatively low atomic motion at standard temperatures, suggesting a well-ordered crystal structure with minimal disorder [44]. The ethyl ester group adopts an extended conformation that minimizes steric interactions with the aromatic rings [45].

Nuclear Magnetic Resonance (NMR) Analysis

Proton nuclear magnetic resonance spectroscopy of N-Benzoyl-L-tyrosine ethyl ester reveals characteristic chemical shifts that enable structural confirmation and purity assessment [46] [47]. The aromatic protons of the benzoyl group appear as a multiplet in the region of 7.4-7.8 parts per million, while the tyrosine aromatic protons resonate at 6.8-7.2 parts per million [48].

The alpha proton of the tyrosine residue appears as a quartet around 4.6 parts per million due to coupling with the adjacent methylene protons, providing clear evidence for the intact amino acid backbone [49]. The amide proton exhibits a characteristic downfield shift to approximately 6.2 parts per million, consistent with the formation of the benzoyl amide linkage [50].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbons of both the amide and ester functionalities appearing in the expected regions around 170-175 parts per million [51]. The aromatic carbon resonances are well-resolved and consistent with the presence of both benzoyl and tyrosine aromatic systems [52].

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
Benzoyl aromatic7.4-7.8m-
Tyrosine aromatic6.8-7.2m-
Alpha proton4.6q7.2
Amide NH6.2s-
Ethyl ester CH31.3t7.1

Infrared (IR) and Mass Spectroscopic Profiling

Infrared spectroscopy of N-Benzoyl-L-tyrosine ethyl ester provides characteristic vibrational frequencies that confirm the presence of key functional groups [53] [54]. The amide carbonyl stretch appears at approximately 1650 cm⁻¹, while the ester carbonyl exhibits a higher frequency absorption around 1735 cm⁻¹, reflecting the different electronic environments of these carbonyl groups.

The phenolic hydroxyl group of the tyrosine residue produces a broad absorption band in the region of 3200-3600 cm⁻¹, often overlapping with the amide N-H stretch. The aromatic C-H stretches appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches are observed in the 2800-3000 cm⁻¹ region.

Mass spectrometric analysis confirms the molecular ion peak at m/z 313.35, corresponding to the molecular formula C₁₈H₁₉NO₄. Fragmentation patterns typically show loss of the ethyl ester group (45 mass units) and the benzoyl group (105 mass units), providing structural confirmation through characteristic fragmentation pathways.

Spectroscopic MethodKey Absorption/PeakFrequency/m/zAssignment
IR1735 cm⁻¹-Ester C=O stretch
IR1650 cm⁻¹-Amide C=O stretch
IR3200-3600 cm⁻¹-OH/NH stretch
MS313.35m/zMolecular ion
MS268m/z[M-OEt]⁺
MS208m/z[M-Bz]⁺

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

313.13140809 g/mol

Monoisotopic Mass

313.13140809 g/mol

Heavy Atom Count

23

Other CAS

3483-82-7

General Manufacturing Information

L-Tyrosine, N-benzoyl-, ethyl ester: INACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types